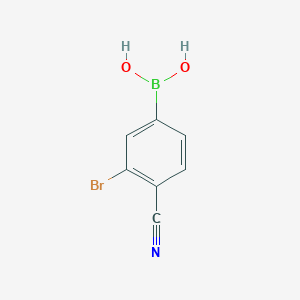
3-Bromo-4-cyanophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-cyanophenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a bromine atom, a cyano group, and a boronic acid moiety attached to a benzene ring. The combination of these functional groups makes it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-cyanophenylboronic acid typically involves the borylation of 3-bromo-4-cyanophenyl halides. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions . The reaction proceeds efficiently, providing high yields of the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: 3-Bromo-4-cyanophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Aromatics: Produced via nucleophilic substitution.
科学研究应用
Applications in Organic Synthesis
2.1. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. 3-Bromo-4-cyanophenylboronic acid serves as an effective reactant in this process, enabling the coupling of aryl halides with boronic acids to produce substituted aromatic compounds.
| Reaction Type | Description | Example Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Couples aryl halides with boronic acids to form biaryl compounds | 4-Aryl-1,8-naphthyridin-2(1H)-ones |
| Synthesis of Antiparasitic Agents | Used as an intermediate in developing drugs targeting parasitic infections | Antileishmanial agents |
2.2. Synthesis of Pharmaceutical Compounds
This compound is involved in the synthesis of various pharmaceutical compounds, including kinase inhibitors and receptor antagonists. For instance, it has been utilized to synthesize inhibitors for Tpl2 kinase and P2X7 receptor antagonists, which are relevant in pain management therapies .
Case Studies and Research Findings
3.1. Antileishmanial Activity
A study demonstrated that compounds synthesized using this compound exhibited significant antileishmanial activity. The research highlighted the structure-activity relationship (SAR) that informs the design of more potent antiparasitic agents .
3.2. Development of OLED Materials
Research has shown that this compound can be used to prepare phenylimidazole-based Ir(III) complexes for phosphorescent organic light-emitting diode (OLED) applications. These complexes are essential for developing efficient light-emitting materials .
作用机制
The mechanism of action of 3-Bromo-4-cyanophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . This process results in the formation of a new carbon-carbon bond between the boronic acid and the halide substrate. The cyano group and bromine atom can also participate in various reactions, influencing the overall reactivity and selectivity of the compound.
相似化合物的比较
3-Chlorophenylboronic Acid: Similar structure but with a chlorine atom instead of bromine.
3-Fluorophenylboronic Acid: Contains a fluorine atom, offering different reactivity and selectivity.
4-Cyanophenylboronic Acid: Lacks the bromine atom, affecting its chemical behavior.
Uniqueness: 3-Bromo-4-cyanophenylboronic acid is unique due to the combination of the bromine atom and cyano group, which provides distinct reactivity patterns and makes it a valuable reagent in various synthetic applications.
属性
IUPAC Name |
(3-bromo-4-cyanophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSACGBFUDBDPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













